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molecular formula C18H21N5O4 B8519108 N-(2-methoxyphenethyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide

N-(2-methoxyphenethyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetamide

Cat. No. B8519108
M. Wt: 371.4 g/mol
InChI Key: SAJKDEFFVHXSTQ-UHFFFAOYSA-N
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Patent
US08541423B2

Procedure details

Compound 101 (600 mg, 2.5 mmol) was mixed with HATU (1.14 g, 3.0 mmol) in 20 mL of DMF under N2 and stirred at room temperature for 20 min. Compound 116 (0.36 mL, 2.5 mmol) was then added. The resulting mixture was stirred overnight and then ethyl acetate (100 mL) was added. The resulting solution was washed with water (3×80 mL) and brine (80 mL) and dried over Na2SO4. During drying some solid precipitates appeared, methanol (10 mL) was added to dissolve the precipitates and then the solution was filtered. The filtrate was concentrated in vacuo and the solid residue was purified by flash column chromatography on 40 g of silica gel with EtOAc/hexanes as eluent. The purified product was triturated with ether (25 mL) and filtered to yield 403 as a white solid (224 mg, 24%). MS (APCI): m/z 372 [M+H]+. Anal. Calcd for C18H21N5O4: C, 58.21; H, 5.70; N, 18.86. Found: C, 58.26; H, 5.73; N, 18.74.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
Compound 116
Quantity
0.36 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
24%

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[N:10]([CH2:14][C:15]([OH:17])=O)[CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].CN(C(ON1N=N[C:28]2[CH:29]=[CH:30][CH:31]=[N:32][C:27]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[C:42]([O:45][CH2:46][CH3:47])(=O)C.[CH3:48]N(C=O)C>>[CH3:42][O:45][C:46]1[CH:47]=[CH:48][CH:27]=[CH:28][C:29]=1[CH2:30][CH2:31][NH:32][C:15](=[O:17])[CH2:14][N:10]1[C:11]2[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=2[N:8]=[CH:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CN(C2C1=O)CC(=O)O
Name
Quantity
1.14 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Compound 116
Quantity
0.36 mL
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The resulting solution was washed with water (3×80 mL) and brine (80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
During drying some solid
CUSTOM
Type
CUSTOM
Details
precipitates
ADDITION
Type
ADDITION
Details
methanol (10 mL) was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the solid residue was purified by flash column chromatography on 40 g of silica gel with EtOAc/hexanes as eluent
CUSTOM
Type
CUSTOM
Details
The purified product was triturated with ether (25 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=C(CCNC(CN2C=NC=3N(C(N(C(C23)=O)C)=O)C)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 224 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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